N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
Description
N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound combining a 1,2,3-triazole core with a piperazine-carbonyl moiety and substituted phenyl groups. This compound is of interest in medicinal chemistry, particularly for kinase inhibition or anticancer applications, given the prevalence of triazole and piperazine motifs in drug discovery .
Properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-5-2-3-8-17(14)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-16-7-4-6-15(21)13-16/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPLJMKRWGNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the piperazine, triazole, or aryl substituents. Key differences in physicochemical properties, synthesis, and biological activity are highlighted below:
Positional Isomers of the Piperazine Substituent
- N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (): The methyl group on the phenyl ring is shifted from the 2- to 3-position. Pricing data suggest comparable synthetic accessibility to the target compound .
Substituent Variability on the Piperazine Ring
- N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine ():
- Trifluoromethylphenyl-Piperazine Derivatives ():
- Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine feature electron-withdrawing trifluoromethyl groups.
- These groups enhance metabolic stability and binding affinity but may increase molecular weight (468.2 g/mol vs. ~410 g/mol for the target compound) .
Triazole Substituent Modifications
- 4-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (): Replaces the piperazine-carbonyl group with a methoxyphenyl moiety.
- Thiazole-Triazole Hybrids ():
Research Implications
- Structural-Activity Relationships (SAR): The position and nature of substituents on the piperazine and triazole rings critically influence binding, solubility, and stability. For example, trifluoromethyl groups () improve stability but may complicate synthesis .
- Synthetic Accessibility: The target compound and its analogs (e.g., ) are commercially available, suggesting robust synthetic routes. Ethoxy derivatives () may require more complex purification .
- Biological Applications: Triazole-piperazine hybrids are prevalent in kinase inhibitors and anticancer agents (). The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a promising candidate for further evaluation .
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